molecular formula C12H19BrO2 B14503388 Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-95-6

Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B14503388
CAS No.: 62934-95-6
M. Wt: 275.18 g/mol
InChI Key: DROBFEPFMLWESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(bromomethyl)bicyclo[222]octane-2-carboxylate is a chemical compound that belongs to the bicyclo[222]octane family This compound is characterized by its unique bicyclic structure, which consists of a three-dimensional arrangement of carbon atoms forming a stable and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of bicyclo[2.2.2]octane-2-carboxylic acid, which is then esterified to form the corresponding ethyl ester. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

Scientific Research Applications

Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a molecular probe in biochemical studies due to its unique structure and reactivity.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate is primarily based on its ability to undergo various chemical reactions. The bromomethyl group can participate in nucleophilic substitution reactions, while the ester group can be involved in hydrolysis and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester functional group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Properties

CAS No.

62934-95-6

Molecular Formula

C12H19BrO2

Molecular Weight

275.18 g/mol

IUPAC Name

ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C12H19BrO2/c1-2-15-11(14)10-7-9-3-5-12(10,8-13)6-4-9/h9-10H,2-8H2,1H3

InChI Key

DROBFEPFMLWESI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC1(CC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.